The synthesis of 1-(2-Hydroxy-3-{[3-(trifluoromethyl)benzyl]sulfonyl}propyl)-2-pyrrolidinone can be approached through various synthetic routes, typically involving multi-step organic reactions. One common method includes the sulfonylation of a suitable precursor followed by cyclization to form the pyrrolidinone ring. The process may involve:
Technical details regarding the reaction conditions, including temperature, time, and catalysts, are crucial for achieving the desired product quality and yield .
The molecular structure of 1-(2-Hydroxy-3-{[3-(trifluoromethyl)benzyl]sulfonyl}propyl)-2-pyrrolidinone features:
The compound's three-dimensional conformation can significantly influence its interaction with biological targets, making computational modeling important for predicting its behavior in biological systems .
1-(2-Hydroxy-3-{[3-(trifluoromethyl)benzyl]sulfonyl}propyl)-2-pyrrolidinone can participate in various chemical reactions:
Technical details such as reaction kinetics, thermodynamics, and mechanistic pathways are essential for understanding how this compound behaves in different environments .
The physical and chemical properties of 1-(2-Hydroxy-3-{[3-(trifluoromethyl)benzyl]sulfonyl}propyl)-2-pyrrolidinone include:
Relevant data from material safety data sheets indicate that handling should be done with care due to potential irritant properties associated with the sulfonamide group .
1-(2-Hydroxy-3-{[3-(trifluoromethyl)benzyl]sulfonyl}propyl)-2-pyrrolidinone has several scientific applications:
The versatility of this compound makes it an attractive candidate for further research into therapeutic applications, particularly in oncology and regenerative medicine .
Pyrrolidinone derivatives represent a privileged scaffold in modern drug discovery, characterized by a five-membered lactam ring that confers significant three-dimensional structural diversity and stereochemical complexity. The 2-pyrrolidinone core, specifically, serves as a versatile pharmacophore due to its balanced physicochemical properties, including intermediate polarity (PSA ≈ 29.1 Ų), moderate lipophilicity (LogP ≈ -1.01), and water solubility [1] [7]. These heterocycles exhibit considerable conformational flexibility through pseudorotation, enabling optimal binding interactions with biological targets [7]. The incorporation of substituents at the N-1, C-3, C-4, and C-5 positions allows extensive structure-activity relationship (SAR) exploration, facilitating the optimization of potency, selectivity, and pharmacokinetic profiles across therapeutic domains [9].
The core structure of 2-pyrrolidinone (IUPAC: pyrrolidin-2-one) consists of a γ-lactam ring formed by the cyclization of 4-aminobutyric acid. Systematic naming of derivatives follows substitutive nomenclature:
The compound 1-(2-Hydroxy-3-{[3-(trifluoromethyl)benzyl]sulfonyl}propyl)-2-pyrrolidinone exemplifies a trisubstituted derivative featuring:
Table 1: Structural Descriptors of Pyrrolidinone Scaffolds
Scaffold Type | Dipole Moment (D) | LogP | Polar Surface Area (Ų) | Hydrogen Bonding | |
---|---|---|---|---|---|
Pyrrolidine (saturated) | 1.41 | 0.46 | 16.46 | Donor: 1.0, Acceptor: 1.5 | |
Pyrrole (aromatic) | 2.93 | 0.75 | 13.96 | Donor: 1.0, Acceptor: 0.5 | |
Cyclopentane (aliphatic) | 0.07 | 3.00 | 0.00 | None | [7] |
This molecular architecture combines:
The strategic incorporation of sulfonyl (–SO₂–) and trifluoromethyl (–CF₃) groups into heterocyclic frameworks has transformed medicinal chemistry. Key milestones include:
2000s: Sulfonylpyrrolidinones emerged as kinase inhibitors (e.g., FMS inhibitors) through protein backbone H-bonding [3]
Trifluoromethyl group impact:
Table 2: Therapeutic Applications of Sulfonyl/CF₃-Modified Heterocycles
Compound Class | Biological Target | Therapeutic Area | Key Structural Feature | |
---|---|---|---|---|
Pyrrolidine-2-one sulfonamides | CSF-1R | Tenosynovial giant cell tumor | 1-(Arylsulfonyl)pyrrolidinone | |
Trifluoromethyl pyrrolidines | KIT/PDGFRA | Autoimmune disorders | 3-CF₃-pyrrolidine | |
Sulfonylpyrrolidinones | α-Glucosidase | Diabetes | 5-Ethoxy-1-sulfonylpyrrolidinone | [2] [3] [6] |
The molecular hybridization in 1-(2-Hydroxy-3-{[3-(trifluoromethyl)benzyl]sulfonyl}propyl)-2-pyrrolidinone represents contemporary drug design leveraging:
Hydroxypropyl spacers (–O–CH₂–CH(OH)–CH₂–) serve as multifunctional molecular components that enhance drug-like properties through:
Water solubility >50 mg/mL for hydroxypropyl vs <5 mg/mL for propyl analogs [8] [10]
Conformational flexibility:
Three-bond separation between pharmacophores optimizes spatial orientation [8]
Biodegradability facilitation:
In polymer-drug conjugates, hydroxypropyl motifs significantly impact formulation properties:
graph LR A[HPMA Copolymer] --> B[Enhanced Water Solubility] A --> C[Tunable Drug Release] A --> D[Reduced Protein Binding] A --> E[Passive Tumor Targeting]
HPMA = N-(2-hydroxypropyl)methacrylamide [10]
For 1-(2-Hydroxy-3-{[3-(trifluoromethyl)benzyl]sulfonyl}propyl)-2-pyrrolidinone, the hydroxypropyl linker:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1